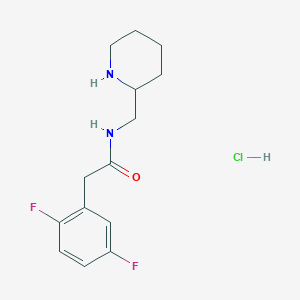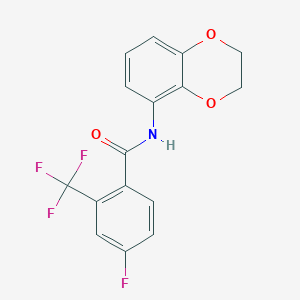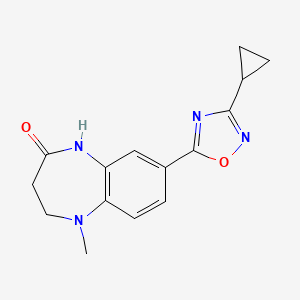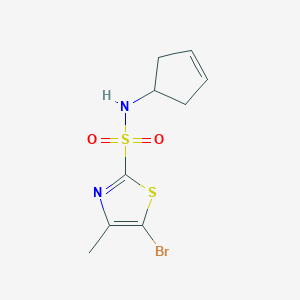![molecular formula C13H17ClFNO2 B7641092 [4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mechanism of Action
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol selectively binds to the glycine site of the NMDA receptor, preventing the binding of glycine and subsequent activation of the receptor. This leads to a reduction in NMDA receptor-mediated synaptic transmission, which can affect learning and memory processes. This compound has also been shown to have an allosteric effect on the NMDA receptor, which can modulate the receptor's activity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, which can affect learning and memory processes. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy, as well as neuroprotective effects in models of ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol has several advantages as a research tool. It is highly selective for the glycine site of the NMDA receptor, which allows for specific modulation of the receptor's activity. This compound also has a long half-life, which allows for sustained effects on the receptor. However, this compound has some limitations as a research tool. Its synthesis method is complex and yields are relatively low. Additionally, this compound has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research involving [4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol. One potential direction is to investigate its effects on other neurological disorders, such as Parkinson's disease and depression. This compound could also be used in combination with other drugs to investigate potential synergistic effects on the NMDA receptor. Additionally, further research is needed to optimize the synthesis method for this compound and to improve its selectivity for the glycine site of the NMDA receptor.
Synthesis Methods
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol can be synthesized using a multistep process that involves the reaction of 3-chloro-2-fluorobenzyl chloride with morpholine, followed by the addition of methyl magnesium bromide and finally, the reduction of the resulting intermediate with lithium aluminum hydride. The yield of this synthesis method is approximately 50%.
Scientific Research Applications
[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has also been used to investigate the role of NMDA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
[4-[(3-chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2/c1-9-8-18-11(7-17)6-16(9)5-10-3-2-4-12(14)13(10)15/h2-4,9,11,17H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJKROYQLQZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=C(C(=CC=C2)Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)
